3-Bromo-5-(4-hydroxyphenyl)phenol
Overview
Description
3-Bromo-5-(4-hydroxyphenyl)phenol is a chemical compound with the molecular formula C12H9BrO2 and a molecular weight of 265.11 . It is also known by its IUPAC name, 5-bromo [1,1’-biphenyl]-3,4’-diol .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-(4-hydroxyphenyl)phenol is 1S/C12H9BrO2/c13-10-5-9 (6-12 (15)7-10)8-1-3-11 (14)4-2-8/h1-7,14-15H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
1. Use in Polymer Science
- Application Summary : “3-Bromo-5-(4-hydroxyphenyl)phenol” is used as a key intermediate in the synthesis of heterocyclic liquid crystals . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results or Outcomes : The synthesis and liquid crystalline behaviour of new comb-shaped methacrylate oligomers, derived from this compound, are reported .
2. Potential Biological Activities
- Application Summary : m-Aryloxy phenols, which include “3-Bromo-5-(4-hydroxyphenyl)phenol”, have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods of Application : The synthesis methods for m-aryloxy phenols have been developed with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
3. Green Synthesis of Substituted Phenols
- Application Summary : “3-Bromo-5-(4-hydroxyphenyl)phenol” can be used in the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . This method is considered green and highly efficient .
- Methods of Application : The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
- Results or Outcomes : The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
4. Use as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Application Summary : m-Aryloxy phenols, including “3-Bromo-5-(4-hydroxyphenyl)phenol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : The use of m-aryloxy phenols in these applications typically involves their incorporation into the material during the manufacturing process .
- Results or Outcomes : These compounds have been found to significantly improve the thermal stability and flame resistance of the materials in which they are incorporated .
5. Use in Electrophoresis
properties
IUPAC Name |
3-bromo-5-(4-hydroxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXYKVZENKLOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686355 | |
Record name | 5-Bromo[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-hydroxyphenyl)phenol | |
CAS RN |
1261956-89-1 | |
Record name | [1,1′-Biphenyl]-3,4′-diol, 5-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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